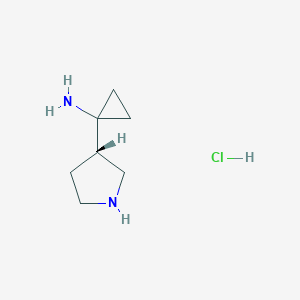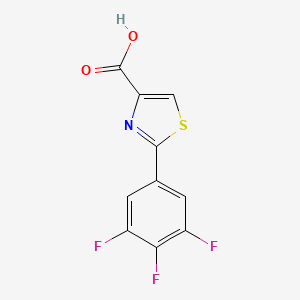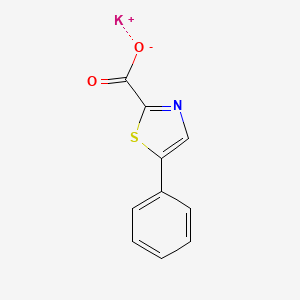![molecular formula C7H7N5O B13665915 [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyrazine ring fused with a triazole ring, connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with formic acid, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Pyrazin-2-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Pyrazin-2-yl-1H-1,2,4-triazole-3-ylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its bioactivity, making this compound a valuable scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its application in material science is driven by its stability and versatility.
Mecanismo De Acción
The mechanism of action of [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The triazole ring is particularly effective in forming hydrogen bonds and π-π interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler analog with similar bioactivity.
Pyrazin-2-ylmethanol: Lacks the triazole ring but shares the pyrazine and methanol groups.
1,2,4-Triazolo[1,5-a]pyridine: Another fused heterocyclic compound with different ring fusion.
Uniqueness
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the combination of the pyrazine and triazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Propiedades
Fórmula molecular |
C7H7N5O |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C7H7N5O/c13-4-6-10-7(12-11-6)5-3-8-1-2-9-5/h1-3,13H,4H2,(H,10,11,12) |
Clave InChI |
IIIPVDYNDYPEMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NNC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)

![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
